molecular formula C24H24N4O3S B387643 2-amino-4-(5-tert-butylthiophen-2-yl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-amino-4-(5-tert-butylthiophen-2-yl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B387643
M. Wt: 448.5g/mol
InChI Key: SGBLLTQDMQWXTI-UHFFFAOYSA-N
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Description

2-amino-4-(5-tert-butylthiophen-2-yl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines. This compound is characterized by its unique structure, which includes a quinoline core, a nitrophenyl group, a tert-butylthiophenyl group, and a carbonitrile group. The presence of these diverse functional groups makes this compound an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(5-tert-butylthiophen-2-yl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step reactions. One common method involves the Hantzsch reaction, which is a multi-component reaction that combines an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Hantzsch reaction to increase yield and purity. This can include the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thiophene groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The major product is the corresponding amine.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It can be investigated for potential antimicrobial, anti-inflammatory, or anticancer activities.

Medicine

In medicine, the compound’s potential therapeutic effects can be explored. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-amino-4-(5-tert-butylthiophen-2-yl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the nitrophenyl and carbonitrile groups suggests potential interactions with nucleophilic sites in proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(5-methylthiophen-2-yl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 2-amino-4-(5-ethylthiophen-2-yl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Uniqueness

The uniqueness of 2-amino-4-(5-tert-butylthiophen-2-yl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in the presence of the tert-butyl group on the thiophene ring. This bulky substituent can influence the compound’s reactivity and interactions, making it distinct from its analogs with smaller substituents.

Properties

Molecular Formula

C24H24N4O3S

Molecular Weight

448.5g/mol

IUPAC Name

2-amino-4-(5-tert-butylthiophen-2-yl)-1-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C24H24N4O3S/c1-24(2,3)20-12-11-19(32-20)21-16(13-25)23(26)27(17-5-4-6-18(29)22(17)21)14-7-9-15(10-8-14)28(30)31/h7-12,21H,4-6,26H2,1-3H3

InChI Key

SGBLLTQDMQWXTI-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(S1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=C(C=C4)[N+](=O)[O-])N)C#N

Canonical SMILES

CC(C)(C)C1=CC=C(S1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=C(C=C4)[N+](=O)[O-])N)C#N

Origin of Product

United States

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